molecular formula C6H4BrClFNO2S B13001532 2-Bromo-6-chloro-4-fluorobenzenesulfonamide CAS No. 1208075-45-9

2-Bromo-6-chloro-4-fluorobenzenesulfonamide

Cat. No.: B13001532
CAS No.: 1208075-45-9
M. Wt: 288.52 g/mol
InChI Key: YJQIWWMPGTYXSX-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrClFNO2S It is a sulfonamide derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-fluorobenzenesulfonamide typically involves the sulfonation of a suitable precursor, such as 2-Bromo-6-chloro-4-fluoroaniline. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process may involve heating the reaction mixture to facilitate the sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzenesulfonamide
  • 2-Bromo-4-chloro-6-fluorobenzenesulfonamide
  • 2-Bromo-4,6-difluorobenzenesulfonamide

Uniqueness

2-Bromo-6-chloro-4-fluorobenzenesulfonamide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1208075-45-9

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.52 g/mol

IUPAC Name

2-bromo-6-chloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4BrClFNO2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

YJQIWWMPGTYXSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Br)F

Origin of Product

United States

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